MAHMA NONOate
Overview
Description
MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . This compound is unstable and easy to release NO in physiological conditions .
Synthesis Analysis
This compound is commercially available and can be purchased from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .
Chemical Reactions Analysis
This compound is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .
Scientific Research Applications
Platelet Function and Cardiovascular Medicine:
- MAHMA NONOate, as a nitric oxide (NO) donor, has been shown to significantly stimulate platelet vasodilator-stimulated phosphoprotein (VASP) phosphorylation and increase intracellular cGMP levels, leading to reduced platelet aggregation. This suggests its potential use in clinical situations requiring transient and subtotal inhibition of platelet function (Kobsar et al., 2014).
Pulmonary Vasorelaxant Properties:
- In studies on rat pulmonary arteries, this compound has shown potent vasorelaxant properties, which could be beneficial in the treatment of pulmonary hypertension. The substance decomposes at a specific rate to generate NO, contributing to full relaxation of contracted pulmonary artery preparations (Homer & Wanstall, 1998).
Biofilm Control and Dispersal:
- Research involving Salmonella enterica and Pseudomonas aeruginosa biofilms has demonstrated that this compound can significantly reduce biofilm biomass and enhance biofilm dispersal. This is particularly relevant for applications in water purification systems and industrial settings where biofouling prevention is crucial (Marvasi et al., 2015) (Barnes et al., 2013).
Analytical Chemistry and Mass Spectrometry:
- This compound, along with other diazeniumdiolates (NONOates), has been analyzed using electrospray ionization mass spectrometry (ESI-MS). These studies help in understanding the physicochemical properties of NO donors, which is essential for their biomedical applications (Rivera-Tirado et al., 2011).
Mechanisms of Cellular Signaling:
- This compound has been used to study the role of NO in cellular signaling pathways. For instance, its effects on the expression of matrix metalloproteinase-13 (MMP-13) in human chondrosarcoma cells have been explored, shedding light on the involvement of NO in the development of osteoarthritis (Guo, 2010).
Investigations in Pharmacology:
- In pharmacological studies, this compound has been used to investigate the interactions between neural and hormonal mediators in controlling renal hemodynamics. Its role in modulating steady-state renal hemodynamic responses to sympathetic nerve activity has been specifically studied (Guild et al., 2003).
Mechanism of Action
Target of Action
MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .
Mode of Action
This compound interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of this compound on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .
Biochemical Pathways
This compound affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that this compound may play a role in the regulation of calcium homeostasis in platelets.
Pharmacokinetics
It is known that nitric oxide, which this compound releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .
Action Environment
It is known that nitric oxide donors can be affected by light exposure
Safety and Hazards
Future Directions
The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of this compound on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, this compound had platelet inhibition and vasodepressor effects . This suggests that this compound could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .
properties
IUPAC Name |
(Z)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHAZGURWZYZJG-BENRWUELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)[N+](=NO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCCCCCN(C)/[N+](=N/O)/[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163463 | |
Record name | NOC 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146724-86-9 | |
Record name | NOC 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NOC 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does MAHMA NONOate release nitric oxide?
A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]
Q2: What are the primary downstream effects of nitric oxide released by this compound?
A2: Nitric oxide released from this compound activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H19N5O4, and its molecular weight is 249.26 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, this compound has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that this compound readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []
Q5: How stable is this compound in solution?
A5: this compound's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]
Q6: Are there specific storage recommendations for this compound?
A6: Yes, this compound should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]
Q7: Does this compound itself possess catalytic properties?
A7: this compound is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]
Q8: What are some specific research applications of this compound?
A8: this compound is widely used in research to investigate:
- The physiological and pathological roles of nitric oxide [, , , , , ]
- Vascular reactivity and blood pressure regulation [, , , ]
- The impact of nitric oxide on platelet function [, ]
- The effects of nitric oxide on bacterial biofilms [, , ]
Q9: How do structural modifications of NONOates influence their nitric oxide release properties?
A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []
Q10: What strategies can be employed to improve the stability of this compound in formulations?
A10: Formulating this compound in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]
Q11: How is this compound metabolized in vivo?
A11: While detailed metabolic pathways for this compound have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []
Q12: What in vitro models have been used to study the effects of this compound?
A12: this compound has been extensively used in various in vitro models, including:
- Isolated blood vessels to assess vasodilation [, , , , ]
- Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
- Bacterial cultures to examine biofilm dispersal [, , ]
Q13: Has this compound been evaluated in animal models?
A13: Yes, this compound has been utilized in animal models to study its effects on:
- Blood pressure regulation in rats [, , , ]
- Cerebral blood flow in rats [, ]
- Renal function in rats []
- Erectile function in rats []
Q14: What is known about the potential toxicity of this compound?
A14: While this compound is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]
Q15: What are some alternatives to this compound as nitric oxide donors?
A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:
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